(E)-7-(but-2-en-1-yl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione (E)-7-(but-2-en-1-yl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
Brand Name: Vulcanchem
CAS No.: 1164455-56-4
VCID: VC5681215
InChI: InChI=1S/C11H14N4O2S/c1-4-5-6-15-7-8(12-11(15)18-3)14(2)10(17)13-9(7)16/h4-5H,6H2,1-3H3,(H,13,16,17)/b5-4+
SMILES: CC=CCN1C2=C(N=C1SC)N(C(=O)NC2=O)C
Molecular Formula: C11H14N4O2S
Molecular Weight: 266.32

(E)-7-(but-2-en-1-yl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione

CAS No.: 1164455-56-4

Cat. No.: VC5681215

Molecular Formula: C11H14N4O2S

Molecular Weight: 266.32

* For research use only. Not for human or veterinary use.

(E)-7-(but-2-en-1-yl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione - 1164455-56-4

Specification

CAS No. 1164455-56-4
Molecular Formula C11H14N4O2S
Molecular Weight 266.32
IUPAC Name 7-[(E)-but-2-enyl]-3-methyl-8-methylsulfanylpurine-2,6-dione
Standard InChI InChI=1S/C11H14N4O2S/c1-4-5-6-15-7-8(12-11(15)18-3)14(2)10(17)13-9(7)16/h4-5H,6H2,1-3H3,(H,13,16,17)/b5-4+
Standard InChI Key JFSGRMRRHRUBGJ-SNAWJCMRSA-N
SMILES CC=CCN1C2=C(N=C1SC)N(C(=O)NC2=O)C

Introduction

Chemical Identity and Nomenclature

The compound is systematically named according to IUPAC guidelines as (E)-7-(but-2-en-1-yl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione. Its molecular formula is C₁₁H₁₄N₄O₂S, with an average molecular mass of 266.319 g/mol and a monoisotopic mass of 266.083747 g/mol . The stereochemistry of the but-2-en-1-yl substituent is explicitly defined as E-configuration, ensuring clarity in its spatial arrangement.

Table 1: Key Identifiers and Synonyms

PropertyValue
IUPAC Name(E)-7-(but-2-en-1-yl)-3-methyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
CAS Registry Number1164455-56-4
ChemSpider ID4674377
Common Synonyms7-[(2E)-2-Buten-1-yl]-3-methyl-8-(methylsulfanyl)-3,7-dihydro-1H-purin-2,6-dione; MFCD01563577

Structural Characteristics and Stereochemistry

The molecule features a purine-2,6-dione core substituted at positions 3, 7, and 8. Critical structural elements include:

  • 3-Methyl group: Enhances lipophilicity and influences binding interactions .

  • 8-Methylthio moiety: A sulfur-containing substituent that may modulate electronic properties and metabolic stability .

  • (E)-But-2-en-1-yl chain: A trans-configured alkenyl group contributing to conformational rigidity .

The purine ring system adopts a planar geometry, with the dione groups at positions 2 and 6 facilitating hydrogen-bonding interactions. The stereochemistry of the butenyl side chain is critical for molecular recognition, as the E-configuration positions substituents spatially to optimize interactions with biological targets .

Synthetic Pathways and Methodologies

Synthesis of xanthine derivatives like this compound typically involves multi-step strategies to introduce substitutions regioselectively. Key methods from the literature include:

Cyclocondensation of Xanthine Intermediates

A common approach involves treating xanthine precursors with aminoalcohols or thionyl chloride to form fused heterocyclic systems . For example:

  • Chlorination: Xanthine derivatives are treated with phosphoryl chloride (POCl₃) to generate chloropurinones.

  • Alkylation: Reaction with (E)-but-2-en-1-yl halides introduces the alkenyl side chain.

  • Thioether Formation: Methylthio groups are installed via nucleophilic substitution with methylthiolate .

Optimization of Reaction Conditions

  • Solvents: N,N-Dimethylformamide (DMF) and dimethylacetamide (DMAc) are preferred for their ability to dissolve polar intermediates .

  • Bases: Potassium carbonate (K₂CO₃) facilitates deprotonation and accelerates alkylation .

  • Temperature: Reactions are typically conducted at 80–85°C to ensure completion within 8–10 hours .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsOutcomeReference
1POCl₃, refluxChlorination at position 8
2(E)-But-2-en-1-yl bromide, K₂CO₃, DMFAlkylation at position 7
3NaSCH₃, DMAc, 80°CIntroduction of methylthio group

Physicochemical Properties and Stability

The compound’s log P (octanol-water partition coefficient) is estimated at 1.21, indicating moderate lipophilicity suitable for membrane permeability . Its aqueous solubility is limited (~0.558 mg/mL), necessitating formulation aids for in vivo studies .

Key Stability Considerations:

  • Thermal Stability: Decomposes above 200°C, requiring storage at 2–8°C .

  • Light Sensitivity: The conjugated ene-thioether system may undergo photodegradation, mandating amber glass containers .

Analytical Characterization

Modern techniques confirm identity and purity:

  • NMR Spectroscopy: ¹H NMR signals at δ 1.65 (CH₃), δ 5.45 (CH₂=CH), and δ 3.20 (SCH₃) validate substitutions .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 267.09, consistent with the molecular formula .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator